molecular formula C17H14F3N3O2 B496836 N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide CAS No. 433249-35-5

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B496836
CAS RN: 433249-35-5
M. Wt: 349.31g/mol
InChI Key: AHIRZQVPHCQGPX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide, commonly known as TFB-TMA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. TFB-TMA is a benzimidazole derivative that has been synthesized using various methods.

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of trifluoromethyl benzimidazole derivatives, which may include the specific compound “N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide”:

Ferroptosis Induction

Trifluoromethyl benzimidazole derivatives have been identified as novel inducers of ferroptosis, a form of programmed cell death, which is significant in cancer research and treatment. These compounds have shown promise in vitro and in vivo as potential treatments for hepatocellular carcinoma .

Hepatocellular Carcinoma Treatment

The ability of these derivatives to induce ferroptosis makes them a promising lead for the treatment of hepatocellular carcinoma. They provide tools to explore the mechanisms underlying ferroptosis and its relevance to the pathogenesis of human diseases .

Polymer Synthesis

These derivatives are used in the synthesis of novel polymers with potential applications in high-performance materials. For example, polybenzimidazoles containing trifluoromethyl substituents have been synthesized for various industrial applications .

Synthetic Methodology

A new method for synthesizing 2-trifluoromethyl benzimidazoles has been developed, showcasing the synthetic utility of these compounds. This methodology is important for creating various benzimidazole derivatives efficiently .

Pharmacological Activity

Trifluoromethyl-containing imidazo[1,2-a]benzimidazole derivatives have been studied for their pharmacological activities. They have shown potential as analgesics with κ-opioid agonistic activity, local anesthetic properties, and antiplatelet and antithrombotic activity .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2/c1-25-12-6-4-5-11(9-12)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIRZQVPHCQGPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

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